3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexadienone derivative with a hydrazine derivative, followed by oxidation to form the desired pyrazole ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[4-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-3-yl]propanoate
- 3-chloro-N-[3-[(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]carbamoyl]phenyl]benzamide
- 3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H,2H,3H,7H-[1,2,4]triazolo[4,3-a]pyridin-7-one
Uniqueness
What sets 3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
87967-79-1 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-6-7-5-11-12-10(7)8-3-1-2-4-9(8)14/h1-6,14H,(H,11,12) |
InChI Key |
KJUMTRXBZBPGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=O)O |
Origin of Product |
United States |
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